molecular formula C29H27N5OS B12998073 N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12998073
M. Wt: 493.6 g/mol
InChI Key: WRDONGSZUQILCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative featuring:

  • A naphthalen-1-yl group attached via an amide bond.
  • A 1,2,4-triazole core substituted with p-tolyl at position 4 and a (p-tolylamino)methyl group at position 3.
  • A thioacetamide linker bridging the triazole and naphthyl moieties.

This structure combines aromatic bulk (naphthyl, p-tolyl), hydrogen-bonding capability (amide, amino), and a sulfur-containing linkage, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C29H27N5OS

Molecular Weight

493.6 g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C29H27N5OS/c1-20-10-14-23(15-11-20)30-18-27-32-33-29(34(27)24-16-12-21(2)13-17-24)36-19-28(35)31-26-9-5-7-22-6-3-4-8-25(22)26/h3-17,30H,18-19H2,1-2H3,(H,31,35)

InChI Key

WRDONGSZUQILCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the naphthalene and tolyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that compounds with triazole functionalities exhibit antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated significant activity against drug-resistant strains of bacteria, suggesting that N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may have similar effects .
  • Anticancer Properties
    • Triazole derivatives have been investigated for their anticancer potential. In vitro studies have revealed that certain triazole compounds can induce apoptosis in cancer cells. The specific structure of this compound may enhance its ability to target cancerous cells selectively .
  • Anti-inflammatory Effects
    • Some studies suggest that triazole-containing compounds can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could make this compound a candidate for treating inflammatory diseases .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of triazole groups into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Compounds like this compound can serve as cross-linking agents or additives to improve the performance of polymers used in various applications .

Antimicrobial Efficacy Study

A study evaluating the antimicrobial efficacy of triazole derivatives found that compounds structurally similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound triggers apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

The following table compares the target compound with key analogs from the literature:

Compound Name / ID Substituents on Triazole Core Physical Properties Biological Activity (If Reported) Reference
Target Compound 4-(p-tolyl), 5-((p-tolylamino)methyl) Data not reported Not explicitly studied -
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-amino, 5-(phenoxymethyl) Mp: 148°C, white solid Not reported
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 4-allyl, 5-(thiophen-2-yl) MFCD04023746 (commercial ID) Not reported
4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile (6s) 4-(4-methoxyphenyl), 5-(benzothiazolylmethylthio) Mp: 198–200°C Leukotriene biosynthesis inhibitor (IC50 not provided)
N-(4-Methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-(m-tolyl), 5-((p-tolylsulfanyl)methyl) Data not reported Not reported
Key Observations:

Substituent Effects on Physicochemical Properties: The allyl and thiophen-2-yl groups in the analog from likely reduce melting point (compared to aromatic substituents) due to increased flexibility and reduced crystallinity. Benzothiazole and benzonitrile substituents (e.g., compound 6s in ) increase melting points (>190°C), suggesting enhanced rigidity and intermolecular interactions. The target compound’s p-tolylamino methyl group may improve solubility in polar solvents compared to purely hydrophobic substituents (e.g., benzodioxol in ).

Biological Implications :

  • Triazole-thioacetamides with methoxyphenyl and benzothiazole groups () show leukotriene biosynthesis inhibition, suggesting the target compound’s p-tolyl groups could similarly target inflammatory pathways.
  • Thiophen-2-yl and allyl analogs () may exhibit divergent bioactivity due to electron-rich sulfur moieties influencing receptor binding.

Functional Analogues in Receptor Modulation

  • VUAA1 and OLC15 (from ):
    • VUAA1 (Orco agonist) and OLC15 (Orco antagonist) share a triazole-thioacetamide scaffold but feature pyridinyl and ethylphenyl substituents.
    • The target compound’s naphthyl and p-tolyl groups could enhance hydrophobic interactions with protein pockets compared to VUAA1’s smaller substituents.

Biological Activity

N-(Naphthalen-1-yl)-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with the CAS number 335217-84-0, is a member of the triazole family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C29H27N5OS
  • Molecular Weight : 493.6226 g/mol
  • SMILES Notation : Cc1ccc(cc1)n1c(SCC(=O)Nc2cccc3c2cccc3)nnc1CNc1ccc(cc1)C

Synthesis

The synthesis of this compound involves several steps typically including the formation of the triazole ring and subsequent functionalization with naphthalenes and thioacetamide linkages. The detailed synthetic route is often documented in various chemical literature but is not explicitly detailed in the available sources.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthalene and triazole have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated notable antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

Compounds in this class have been evaluated for anticancer properties. For example, related triazole derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves disruption of cellular processes critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on related compounds to elucidate how structural modifications impact biological activity. The presence of specific substituents on the triazole ring significantly affects antimicrobial potency and cytotoxicity .

CompoundStructureIC50 (μM)Activity Type
Compound ANaphthalene + Triazole36Antiviral
Compound BThiazole Derivative52.6Antimicrobial
Compound CTriazole with p-Tolyl39Anticancer

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit promising results in inhibiting cell growth in various cancer models. For instance, a study reported an IC50 value of 36 μM for a related compound in inhibiting viral replication . Such findings underscore the potential of this compound as a candidate for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.